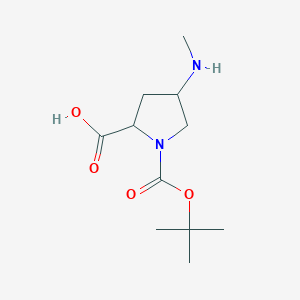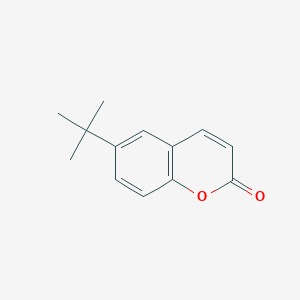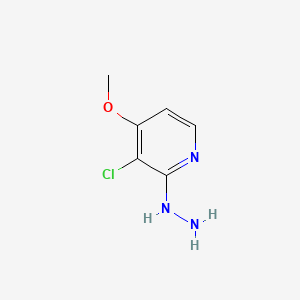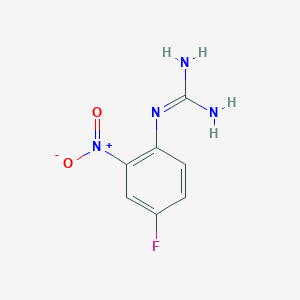
1-(4-Fluoro-2-nitrophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-2-nitrophenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their versatile applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both fluorine and nitro groups on the phenyl ring of this compound imparts unique chemical properties, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 1-(4-Fluoro-2-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 4-fluoro-2-nitroaniline with a guanylating agent. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The use of solvents like acetonitrile or dimethylformamide can enhance the reaction efficiency .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
1-(4-Fluoro-2-nitrophenyl)guanidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Fluoro-2-nitrophenyl)guanidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The presence of the fluorine and nitro groups can enhance these interactions by providing additional binding sites and altering the electronic properties of the molecule .
Comparison with Similar Compounds
1-(4-Fluoro-2-nitrophenyl)guanidine can be compared with other guanidine derivatives, such as:
1-(4-Chloro-2-nitrophenyl)guanidine: Similar in structure but with a chlorine atom instead of fluorine, leading to different reactivity and binding properties.
1-(4-Fluoro-2-aminophenyl)guanidine: The nitro group is replaced with an amino group, which significantly alters the compound’s chemical behavior and biological activity.
1-(4-Methyl-2-nitrophenyl)guanidine: The presence of a methyl group instead of fluorine affects the compound’s hydrophobicity and reactivity.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and binding affinity due to the presence of the fluorine and nitro groups.
Properties
Molecular Formula |
C7H7FN4O2 |
|---|---|
Molecular Weight |
198.15 g/mol |
IUPAC Name |
2-(4-fluoro-2-nitrophenyl)guanidine |
InChI |
InChI=1S/C7H7FN4O2/c8-4-1-2-5(11-7(9)10)6(3-4)12(13)14/h1-3H,(H4,9,10,11) |
InChI Key |
VIXFJWRCGZDYHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-Amino-N-[(S)-3-[4-(benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-3,3-dimethylbutanamide](/img/structure/B13685388.png)
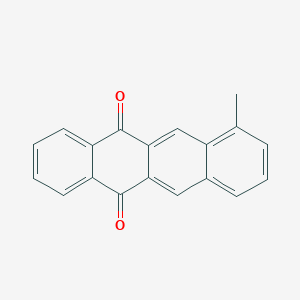

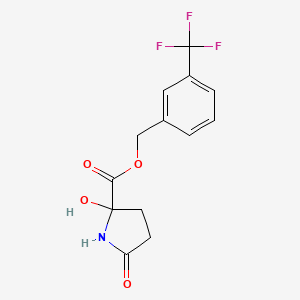
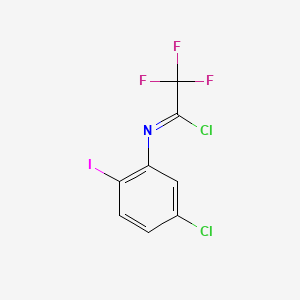
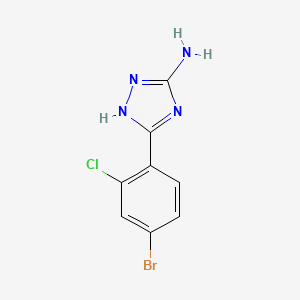
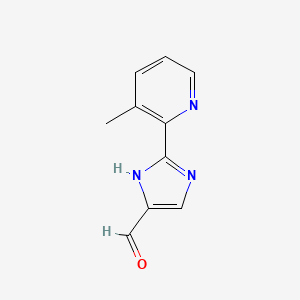
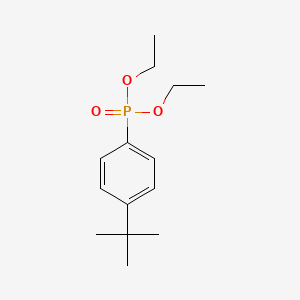
![2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685428.png)
![8-Methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13685436.png)

